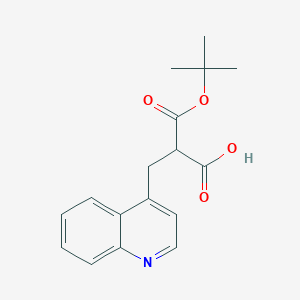
5-(Tributylstannyl)isothiazole
Overview
Description
5-(Tributylstannyl)isothiazole is a chemical compound belonging to the class of isothiazoles, which are five-membered sulfur heterocycles. This compound is characterized by the presence of a tributylstannyl group attached to the isothiazole ring. Isothiazoles are known for their unique properties due to the presence of two electronegative heteroatoms (nitrogen and sulfur) in a 1,2-relationship, making them valuable in medicinal chemistry and organic synthesis .
Preparation Methods
The synthesis of 5-(tributylstannyl)isothiazole typically involves the reaction of isothiazole derivatives with tributylstannyl reagents. One common method is the Stille coupling reaction, where an organostannane (tributylstannyl compound) reacts with an electrophilic partner, such as an aryl or vinyl halide, in the presence of a palladium catalyst. The reaction conditions often include the use of a base and a solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) to facilitate the coupling process.
Chemical Reactions Analysis
5-(Tributylstannyl)isothiazole undergoes various types of chemical reactions, including:
Substitution Reactions: The tributylstannyl group can be replaced by other functional groups through reactions with electrophiles.
Oxidation and Reduction: The isothiazole ring can undergo oxidation and reduction reactions, leading to the formation of different isothiazole derivatives.
Cross-Coupling Reactions: The compound can participate in cross-coupling reactions, such as the Stille coupling, to form new carbon-carbon bonds.
Scientific Research Applications
5-(Tributylstannyl)isothiazole has several applications in scientific research, including:
Medicinal Chemistry: Isothiazole derivatives are widely used in the design and synthesis of biologically active compounds.
Organic Synthesis: The compound is used as a building block in the synthesis of more complex molecules.
Material Science: Isothiazole derivatives are explored for their potential use in materials science, including the development of new polymers and catalysts.
Mechanism of Action
The mechanism of action of 5-(tributylstannyl)isothiazole involves its ability to participate in various chemical reactions due to the presence of the tributylstannyl group and the isothiazole ring. The tributylstannyl group acts as a nucleophilic partner in reactions, facilitating the formation of new bonds. The isothiazole ring’s unique electronic properties allow it to interact with different molecular targets, making it useful in the synthesis of biologically active compounds .
Comparison with Similar Compounds
5-(Tributylstannyl)isothiazole can be compared with other similar compounds, such as:
Thiazoles: Thiazoles are similar to isothiazoles but have the sulfur and nitrogen atoms in a different arrangement.
Isoxazoles: Isoxazoles have an oxygen atom instead of sulfur in the five-membered ring.
Benzoisothiazoles: These compounds have a benzene ring fused to the isothiazole ring, which can enhance their stability and reactivity.
Properties
IUPAC Name |
tributyl(1,2-thiazol-5-yl)stannane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C4H9.C3H2NS.Sn/c3*1-3-4-2;1-2-4-5-3-1;/h3*1,3-4H2,2H3;1-2H; | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFOMGRUTPCHAKB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[Sn](CCCC)(CCCC)C1=CC=NS1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H29NSSn | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
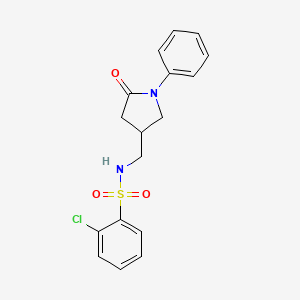
![N-(4,6-difluorobenzo[d]thiazol-2-yl)-4-propyl-1,2,3-thiadiazole-5-carboxamide](/img/structure/B2968858.png)
![2-{4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}-N'-[(1E)-(dimethylamino)methylidene]acetohydrazide](/img/structure/B2968860.png)
![3-bromo-4-({1-[(1-methyl-1H-1,2,4-triazol-5-yl)methyl]pyrrolidin-3-yl}oxy)pyridine](/img/structure/B2968861.png)
![[(1R,3S)-3-(Chloromethyl)cyclohexyl]methanamine;hydrochloride](/img/structure/B2968863.png)
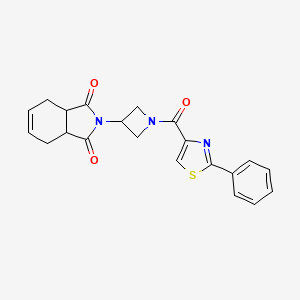
![N-(6-(benzo[d][1,3]dioxol-5-ylmethoxy)pyrimidin-4-yl)-5-(thiophen-2-yl)isoxazole-3-carboxamide](/img/structure/B2968866.png)
![(5E)-3-(2-chlorophenyl)-5-[[2-(4-chlorophenyl)sulfanyl-5-nitrophenyl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B2968867.png)
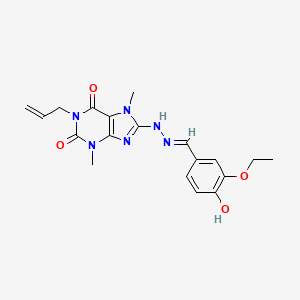
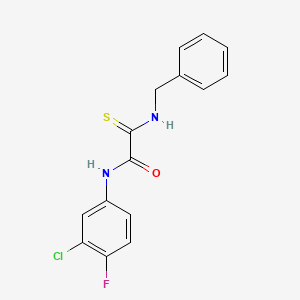
![3-tert-butyl-1-[2-(2-methyl-1H-imidazol-1-yl)ethyl]urea](/img/structure/B2968874.png)
![N-(2-(4-(isobutylamino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-1-naphthamide](/img/structure/B2968876.png)

